molecular formula C29H32N2O6 B558621 Boc-L-aspartic acid 4-methyl ester CAS No. 59768-74-0

Boc-L-aspartic acid 4-methyl ester

Cat. No. B558621
CAS RN: 59768-74-0
M. Wt: 247.24 g/mol
InChI Key: HFYGXARWFBONMU-HSZRJFAPSA-N
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Description

Boc-L-aspartic acid 4-methyl ester, also known as Boc-Asp(OMe)-OH, is a derivative of aspartic acid . It is a white solid with a molecular weight of 247.25 . It is used in the preparation of isoxazoline glycoprotein IIb/IIIa antagonists and to synthesize glutamic acid analogs as potent inhibitors of leukotriene A4 hydrolase .


Molecular Structure Analysis

The molecular formula of Boc-L-aspartic acid 4-methyl ester is C10H17NO6 . The linear formula is CH3O2CCH2CH[NHCO2C(CH3)3]CO2H . The compound has a molecular weight of 247.25 .


Physical And Chemical Properties Analysis

Boc-L-aspartic acid 4-methyl ester has a density of 1.3±0.1 g/cm3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The compound has a flash point of 136.3±26.5 °C .

Scientific Research Applications

  • Boc-L-aspartic acid 4-methyl ester is used in the preparation of protected β-hydroxyaspartic acid, suitable for solid-phase peptide synthesis. This synthesis is crucial for incorporating specific amino acid derivatives into peptides (Wagner & Tilley, 1990).

  • It plays a role in the orthogonal synthesis of N alpha-Boc-L-aspartic acid-gamma-fluorenylmethyl ester, a process that relies on selective esterification of side-chain carboxyl groups. This is important for the formation of side-chain to side-chain cyclizations in solid-phase peptide synthesis (Al-Obeidi, Sanderson & Hruby, 2009).

  • In enzymatic synthesis, Boc-L-aspartic acid 4-methyl ester has been used to synthesize a range of N-Boc-amino acid esters. The synthesis process achieves high yield and prevents racemization, which is crucial for maintaining the integrity of amino acid structures (Cantacuzène, Pascal & Guerreiro, 1987).

  • It is also involved in the design of protecting groups for the beta-carboxylic group of aspartic acid. These protecting groups are engineered to be resistant to base-catalyzed aspartimide formation, a common issue in peptide synthesis (Karlström & Undén, 2009).

  • Boc-L-aspartic acid 4-methyl ester is used in the synthesis of N- methacryloyl- L- β- isopropyl Asparagine Benzyl Ester, a compound with potential applications in drug delivery systems or probe studies (Luo Chun-hu, 2014).

  • It has been identified in the methylation of human erythrocyte membrane proteins, suggesting a role in post-translational modifications of proteins (Janson & Clarke, 1980).

Safety And Hazards

Boc-L-aspartic acid 4-methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. If it comes in contact with skin or eyes, it should be washed off with soap and plenty of water or flushed with water as a precaution, respectively. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSMPYVXFVVFA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450548
Record name Boc-L-aspartic acid 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-aspartic acid 4-methyl ester

CAS RN

59768-74-0
Record name Boc-L-aspartic acid 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Bell, AH Harkiss, CR Wellaway… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… A highly efficient and scalable four-step route from commercially available N-Boc-L-aspartic acid 4-methyl ester (5) was used to access key β-ketophosphonate ester 9 (Scheme 2). …
Number of citations: 5 pubs.rsc.org
AH Harkiss, A Sutherland - The Journal of Organic Chemistry, 2018 - ACS Publications
… A series of amine-substituted enones were prepared in five steps from commercially available N-Boc-l-aspartic acid 4-methyl ester (4) (Scheme 2). The α-carboxylic acid of 4 was …
Number of citations: 13 pubs.acs.org

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